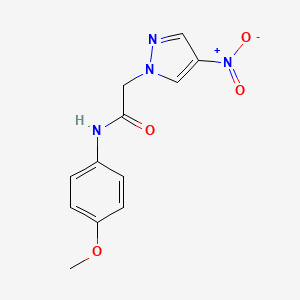

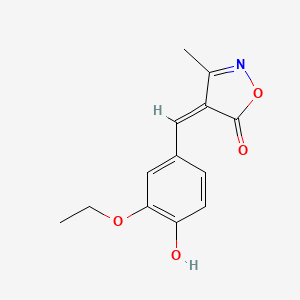

N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, starting with basic building blocks and progressing through a series of reactions to achieve the desired molecular structure. For example, Salian et al. (2017) describe the synthesis of a structurally related compound by reacting 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide, demonstrating the complexity and precision required in such chemical syntheses (Salian, Narayana, & Sarojini, 2017).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized using various spectroscopic techniques such as FT-IR, NMR, and LCMS, which provide detailed information about the molecular framework and functional groups present. This structural elucidation is crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions and Properties

Compounds like N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide undergo various chemical reactions, including cyclization, hydrogenation, and coordination with metal ions, leading to new compounds with potentially different biological activities and applications. For instance, Chkirate et al. (2019) studied the formation of coordination complexes with pyrazole-acetamide derivatives, revealing the effect of hydrogen bonding on the self-assembly process and the antioxidant activity of these complexes (Chkirate et al., 2019).

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide derivatives have been extensively studied for their potential medicinal applications. These compounds have shown promising results in the development of new therapeutic agents. For instance, pyrazoline derivatives, closely related to N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide, have been evaluated for their anticancer and antiviral activities. One study reported that such derivatives demonstrated selective inhibition of leukemia cell lines, indicating their potential as anticancer agents. Additionally, a specific derivative was highly active against the Tacaribe TRVL 11 573 virus strain, showcasing its antiviral capabilities (Havrylyuk et al., 2013).

Agricultural Chemistry Applications

In the realm of agricultural chemistry, the chloroacetamides, which share a structural similarity with N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide, are utilized as herbicides. These compounds are effective in controlling a variety of annual grasses and broad-leaved weeds. The mechanism of action is believed to involve the inhibition of fatty acid synthesis in target plants, thus preventing their growth (Weisshaar & Böger, 1989). Additionally, studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes provide insights into their biotransformation and potential effects on non-target organisms (Coleman et al., 2000).

Materials Science Applications

In materials science, pyrazoline derivatives have been investigated for their corrosion inhibition properties. Specifically, they have been studied as potential inhibitors for mild steel in acidic environments, which is crucial for extending the lifespan of metal structures and components. The effectiveness of these compounds as corrosion inhibitors highlights their potential in developing new materials with enhanced durability and resistance to environmental degradation (Lgaz et al., 2018).

Eigenschaften

IUPAC Name |

N-(4-methoxyphenyl)-2-(4-nitropyrazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4/c1-20-11-4-2-9(3-5-11)14-12(17)8-15-7-10(6-13-15)16(18)19/h2-7H,8H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWPBVMXBBMYIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B5599339.png)

![2-[(4-iodophenyl)amino]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5599344.png)

![4-[(2,6-dichlorobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5599346.png)

![2-(cyclopropylmethyl)-N-(4-fluorophenyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5599352.png)

![5-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5599367.png)

![(1S*,5R*)-3-(6-chloro-1,3-benzothiazol-2-yl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5599379.png)

![N,N-dimethyl-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5599407.png)

![2-{2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-4-phenyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5599414.png)

![5-[4-(diethylamino)benzylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5599418.png)